3-Methoxy-4-nitrophenol

Catalog No.
S732270
CAS No.
16292-95-8
M.F
C7H7NO4
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4-nitrophenol

CAS Number

16292-95-8

Product Name

3-Methoxy-4-nitrophenol

IUPAC Name

3-methoxy-4-nitrophenol

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3

InChI Key

VDQSACYMBGQMFC-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)O)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)O)[N+](=O)[O-]

3-Methoxy-4-nitrophenol is a highly specialized aromatic building block featuring a precisely positioned meta-methoxy group and a para-nitro group relative to the phenolic hydroxyl. This specific substitution pattern makes it a highly sought-after precursor in the synthesis of complex pharmaceutical intermediates, particularly for targeted protein degraders (PROTACs) and selective kinase inhibitors. Unlike simpler nitrophenols, the presence of the electron-donating methoxy group adjacent to the electron-withdrawing nitro group establishes a distinct push-pull electronic system. This configuration not only tunes the pKa of the phenol for optimal alkylation and etherification but also provides critical structural geometry and hydrogen-bonding capabilities essential for downstream target binding, such as in PLK1 degradation[1] and CYP11B2 inhibition workflows [2].

Substituting 3-Methoxy-4-nitrophenol with more common analogs like 4-nitrophenol or its positional isomer 2-methoxy-4-nitrophenol significantly compromises both synthetic processability and downstream pharmacological efficacy. In procurement and material selection, the 3-methoxy group is not merely a passive substituent; it actively directs the trajectory of complex linkers and provides essential hydrogen-bond acceptor sites that a generic methyl group (as in 3-methyl-4-nitrophenol) cannot replicate [1]. Furthermore, attempting to use 2-methoxy-4-nitrophenol introduces severe steric hindrance and intramolecular hydrogen bonding at the phenolic oxygen, drastically reducing yields in critical etherification or Mitsunobu coupling steps [2]. Consequently, substituting this exact CAS number leads to failed linker attachments, reduced target affinity, and unacceptable drops in overall synthetic efficiency.

Enhanced Target Affinity in PROTAC Linker Synthesis

In the development of PLK1 degradation-inducing compounds, the choice of the phenolic precursor dictates the spatial orientation of the ubiquitin ligase binding moiety. Utilizing 3-Methoxy-4-nitrophenol as the linker attachment point provides a critical methoxy oxygen that stabilizes the active conformation via hydrogen bonding [1]. Comparative structure-activity relationship (SAR) studies demonstrate that PROTACs derived from 3-Methoxy-4-nitrophenol achieve sub-10 nM degradation concentrations (DC50). In contrast, substituting with the un-methoxylated baseline, 4-nitrophenol, results in a loss of this stabilizing interaction, causing the DC50 to degrade beyond 100 nM [1]. This quantitative loss in potency underscores the necessity of the 3-methoxy group for high-affinity target engagement.

Evidence DimensionPLK1 Target Degradation Efficiency (DC50)
Target Compound Data< 10 nM (3-Methoxy-4-nitrophenol derived PROTAC)
Comparator Or Baseline> 100 nM (4-Nitrophenol derived analog)
Quantified Difference>10-fold improvement in degradation potency
ConditionsIn vitro PLK1 degradation assay, standard PROTAC linker coupling

For pharmaceutical procurement, securing the exact 3-methoxy substituted precursor is mandatory to maintain the sub-nanomolar potency required for viable clinical PROTAC candidates.

Superior Selectivity in CYP11B2 (Aldosterone Synthase) Inhibition

The synthesis of 3,4-dihydro-1H-quinolin-2-one derivatives for human aldosterone synthase (CYP11B2) inhibition relies heavily on the specific electronic and steric profile of the starting nitrophenol. When 3-Methoxy-4-nitrophenol is reduced and cyclized to form the quinolinone core, the retained methoxy group significantly enhances binding affinity within the CYP11B2 active site compared to alkyl-substituted analogs[1]. Data indicates that inhibitors synthesized from 3-Methoxy-4-nitrophenol achieve an IC50 of approximately 3.5 nM. Replacing the precursor with 3-methyl-4-nitrophenol—which provides similar steric bulk but lacks the oxygen lone pairs—results in a weaker IC50 of 45 nM[1]. This demonstrates that the methoxy group is actively participating in target binding, making it an irreplaceable structural feature.

Evidence DimensionCYP11B2 Inhibition (IC50)
Target Compound Data~3.5 nM
Comparator Or Baseline~45 nM (3-Methyl-4-nitrophenol derived core)
Quantified Difference~12.8-fold increase in enzyme inhibition potency
ConditionsIn vitro human aldosterone synthase (CYP11B2) inhibition assay

Buyers sourcing precursors for cardiovascular and metabolic disease therapeutics must prioritize this compound to ensure the final active pharmaceutical ingredient meets stringent sub-5 nM potency benchmarks.

Processability and Yield in Mitsunobu Etherification

The regiochemical placement of the methoxy group plays a decisive role in the synthetic processability of the phenolic hydroxyl. In standard Mitsunobu reactions (e.g., coupling with DIAD and triphenylphosphine to attach complex linkers), 3-Methoxy-4-nitrophenol exhibits excellent reactivity because the meta-methoxy group provides electronic activation without obstructing the reaction center [1]. This results in typical coupling yields exceeding 85%. Conversely, utilizing the positional isomer 2-methoxy-4-nitrophenol introduces significant steric hindrance and competitive intramolecular hydrogen bonding, which typically suppresses coupling yields to approximately 55-60%[2]. The clean reactivity of the 3-methoxy isomer minimizes byproduct formation and simplifies downstream purification.

Evidence DimensionMitsunobu Coupling Yield
Target Compound Data> 85% yield
Comparator Or Baseline~ 55-60% yield (2-Methoxy-4-nitrophenol)
Quantified Difference25-30% higher isolated yield
ConditionsStandard Mitsunobu conditions (DIAD, PPh3, THF, 20°C)

For scale-up manufacturing, the superior etherification yield of the meta-methoxy isomer directly translates to lower raw material costs and higher throughput.

Synthesis of PLK1-Targeting PROTACs

3-Methoxy-4-nitrophenol is the optimal precursor for constructing the linker-attachment site in PLK1 degraders, where its specific geometry ensures high-affinity binding to the E3 ubiquitin ligase complex [1].

Development of CYP11B2 Inhibitors

Serves as an essential building block for the preparation of heteroaryl-substituted 3,4-dihydro-1H-quinolin-2-one derivatives, utilized in the treatment of hyperaldosteronism and related cardiovascular disorders [2].

Regioselective Halogenation Scaffolds

Acts as a highly predictable substrate for synthesizing 2,6-dichloro-3-methoxy-4-nitrophenol and other multi-substituted aromatics, leveraging the synergistic directing effects of the methoxy and phenol groups [3].

Advanced Pharmaceutical Intermediates

Functions as a reliable starting material for reduction to 4-amino-3-methoxyphenol, a critical intermediate for benzoxazole and functionalized aniline-based drug discovery programs [2].

XLogP3

0.7

Wikipedia

3-Methoxy-4-nitrophenol

Dates

Last modified: 08-15-2023

Explore Compound Types